molecular formula C19H18Cl2N2O3 B289257 2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide

2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide

カタログ番号 B289257
分子量: 393.3 g/mol
InChIキー: LMWJEBMAMXNYBI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which target specific enzymes involved in the growth and proliferation of cancer cells.

作用機序

2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide targets several protein kinases that are involved in the growth and survival of cancer cells, including BTK, FLT3, and AKT. By inhibiting these enzymes, 2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide disrupts the signaling pathways that promote cancer cell growth and survival. This leads to cell death and the inhibition of tumor growth.
Biochemical and Physiological Effects:
2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is also highly selective for its target enzymes, reducing the risk of off-target effects. 2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide has been well-tolerated in preclinical studies, with no significant toxicities observed.

実験室実験の利点と制限

One of the main advantages of 2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide is its high selectivity for its target enzymes, which makes it a promising candidate for cancer treatment. However, one of the limitations of 2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide is its limited solubility in water, which can make it difficult to administer in certain forms.

将来の方向性

There are several future directions for the development of 2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide. One potential direction is the exploration of its use in combination with other cancer treatments, such as immunotherapy. Another direction is the investigation of its potential use in other types of cancer, such as breast cancer and lung cancer. Additionally, further studies are needed to optimize the dosing and administration of 2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide to maximize its efficacy and minimize any potential toxicities.
Conclusion:
2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide is a promising small molecule inhibitor that has shown potential for the treatment of various types of cancer. Its high selectivity for its target enzymes and favorable pharmacokinetic profile make it a promising candidate for further development. However, further studies are needed to fully understand its mechanism of action and optimize its use in the clinic.

合成法

The synthesis of 2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide involves several steps, including the reaction of 2,4-dichloroacetophenone with 2-aminobenzamide to form 2,4-dichloro-N-(2-hydroxyphenyl)benzamide. This compound is then reacted with N-methylmorpholine N-oxide to form 2,4-dichloro-N-(2-hydroxyphenyl)-N-methylbenzamide, which is further reacted with tetrahydrofuran-2-carbaldehyde to form 2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide.

科学的研究の応用

2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has shown promising results in inhibiting the growth and proliferation of cancer cells both in vitro and in vivo. 2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

特性

分子式

C19H18Cl2N2O3

分子量

393.3 g/mol

IUPAC名

2,4-dichloro-N-[2-(oxolan-2-ylmethylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C19H18Cl2N2O3/c20-12-7-8-14(16(21)10-12)19(25)23-17-6-2-1-5-15(17)18(24)22-11-13-4-3-9-26-13/h1-2,5-8,10,13H,3-4,9,11H2,(H,22,24)(H,23,25)

InChIキー

LMWJEBMAMXNYBI-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl

正規SMILES

C1CC(OC1)CNC(=O)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。